3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}propan-1-one
Description
The compound “3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}propan-1-one” is a heterocyclic small molecule featuring a central piperazine scaffold substituted with a 3,5-dimethylisoxazole moiety and a benzodiazolylmethyl group. Its structural complexity arises from the integration of multiple pharmacophoric elements:
- Isoxazole ring: The 3,5-dimethyl-1,2-oxazole moiety contributes to aromatic interactions and metabolic stability .
- Piperazine linker: Facilitates conformational flexibility and modulates solubility and pharmacokinetic properties.
- Benzodiazolylmethyl group: The 1-methyl-1H-benzodiazole substituent may enhance binding affinity to biological targets via π-π stacking or hydrogen bonding .
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2/c1-15-17(16(2)28-23-15)8-9-21(27)26-12-10-25(11-13-26)14-20-22-18-6-4-5-7-19(18)24(20)3/h4-7H,8-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUPHSOLUDDQTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}propan-1-one (often referred to as the target compound) is a novel synthetic molecule that incorporates a benzodiazole moiety and an oxazole ring. Its potential biological activities are of significant interest in medicinal chemistry, particularly due to the pharmacological properties associated with its structural components.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 325.44 g/mol. The presence of the oxazole and benzodiazole rings suggests potential interactions with various biological targets, including receptors and enzymes involved in neurological pathways.
Antidepressant and Anxiolytic Effects
Recent studies have indicated that derivatives of benzodiazole exhibit significant antidepressant and anxiolytic activities. The incorporation of the piperazine moiety in the target compound may enhance its interaction with serotonin receptors, which are crucial in mood regulation. Research has shown that similar compounds can modulate serotonin levels, thus providing therapeutic effects against anxiety and depression .
Anticancer Potential
Compounds containing oxazole and benzodiazole derivatives have been reported to exhibit anticancer properties. The target compound's structure suggests it may inhibit cancer cell proliferation by inducing apoptosis in tumor cells. For instance, studies on related compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancers .
Neuroprotective Properties
The neuroprotective effects of benzodiazole derivatives are well-documented. The target compound may possess similar properties, potentially protecting neuronal cells from oxidative stress and apoptosis. This could be particularly relevant in conditions like Alzheimer's disease and other neurodegenerative disorders .
The precise mechanism by which the target compound exerts its biological effects is still under investigation. However, it is hypothesized that it interacts with neurotransmitter systems (e.g., serotonin and dopamine) and modulates signaling pathways involved in cell survival and proliferation.
Study 1: Antidepressant Activity
A study examining a related benzodiazole derivative demonstrated a significant reduction in depressive-like behaviors in animal models when administered at specific dosages. Behavioral assessments indicated increased locomotion and reduced immobility time in forced swim tests, suggesting enhanced mood .
Study 2: Cytotoxicity Assay
In vitro assays conducted on cancer cell lines (MCF-7 and HCT-116) revealed that compounds structurally similar to the target compound exhibited IC50 values in the micromolar range, indicating effective cytotoxicity. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Data Table: Biological Activity Overview
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that compounds containing oxazole derivatives exhibit significant antitumor properties. The oxazole ring can enhance the interaction with DNA or proteins involved in cancer cell proliferation. Preliminary in vitro assays suggest that this compound may inhibit the growth of various cancer cell lines, although further research is needed to elucidate the specific mechanisms involved.
Antidepressant Properties
The piperazine moiety is known for its role in several antidepressant drugs. Compounds that incorporate this structure often exhibit serotonin receptor modulation. This particular compound could potentially act as a serotonin reuptake inhibitor, providing a basis for antidepressant activity. Clinical studies are required to confirm these effects.
Neuroprotective Effects
Research into neuroprotective agents has highlighted the importance of compounds that can mitigate oxidative stress and inflammation in neuronal cells. The presence of the benzodiazole ring may contribute to neuroprotective effects by modulating GABA receptors or other neurotransmitter systems.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the oxazole ring followed by the introduction of the piperazine and benzodiazole components. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Case Study 1: Antitumor Activity
A study published in Journal of Medicinal Chemistry investigated a series of oxazole derivatives for their antitumor activity against human cancer cell lines. The results indicated that compounds similar to our target molecule exhibited IC50 values in the micromolar range, suggesting potent activity against cancer cells .
Case Study 2: Antidepressant Screening
In a preclinical study assessing novel piperazine derivatives for antidepressant-like effects, several compounds were tested using the forced swim test (FST) model in rodents. Results showed that compounds with structural similarities to our target demonstrated reduced immobility times, indicating potential antidepressant properties .
Comparison with Similar Compounds
Key Observations :
- Target vs. Trifluoromethylpyridinyl Analogue : Replacement of the benzodiazolylmethyl group with a trifluoromethylpyridinyl moiety increases hydrophobicity (logP 3.1 vs. The trifluoromethyl group may confer resistance to oxidative metabolism.
- Target vs. Diphenylethanone Analogue : The diphenylethanone group in the latter introduces steric bulk and lipophilicity (logP 4.2), likely reducing aqueous solubility but improving membrane permeability.
- Triazinone Derivative : The triazinone core and amino group lower logP (1.5), suggesting improved solubility for intravenous administration.
Physicochemical and Pharmacokinetic Properties
- Solubility: The target compound’s benzodiazolyl group may reduce aqueous solubility compared to the triazinone derivative .
- Metabolic Stability : The 3,5-dimethylisoxazole moiety is less prone to CYP450-mediated oxidation than pyridine or pyrazole rings .
Research Findings and Implications
While direct pharmacological data for the target compound are unavailable, structural comparisons suggest:
- Kinase Inhibition Potential: The benzodiazolylmethyl group mimics ATP-binding pocket ligands in kinases (e.g., imatinib) .
- CNS Activity : Moderate logP (2.8) and piperazine linker align with blood-brain barrier permeability requirements .
Q & A
Q. How can computational modeling refine the compound’s proposed mechanism of action?
- Methodological Answer : Perform molecular dynamics simulations (MD, 100+ ns) to study ligand-receptor binding stability. Use free-energy perturbation (FEP) to calculate binding affinities and compare with experimental IC50 values. Cross-reference with SAR datasets from analogous benzimidazole derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
